

Application Notes and Protocols for Scaling Up (-)-Sedamine Synthesis

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Compound of Interest

Compound Name: (-)-Sedamine

Cat. No.: B1199426

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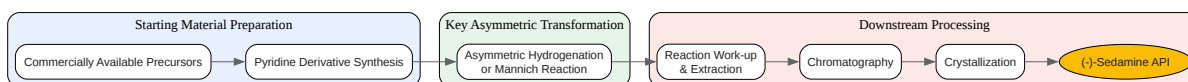
For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sedamine, a piperidine alkaloid first isolated from *Sedum acre*, has garnered interest for its potential pharmacological activities. As research progresses towards preclinical and clinical studies, the demand for efficient and scalable synthetic routes to enantiomerically pure **(-)-Sedamine** increases. This document provides detailed application notes and protocols for two promising techniques for the large-scale synthesis of **(-)-Sedamine**: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation and an Organocatalytic Mannich Reaction. These methods offer high stereoselectivity and potential for process optimization, making them suitable for industrial applications.

General Synthesis Workflow

The overall strategy for the synthesis of **(-)-Sedamine** and related 2-substituted piperidines on a larger scale involves a few key stages, from the preparation of starting materials to the final purification of the active pharmaceutical ingredient (API).



$[\text{Cp}^*\text{RhCl}_2]_2$, (R)-PEA
HCOOH, DCM/H₂O, 40°C

L-proline
Solvent, rt

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